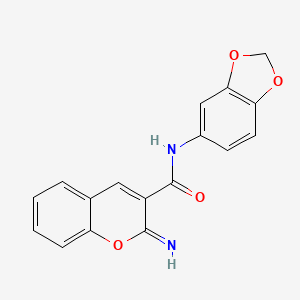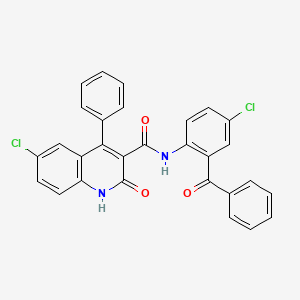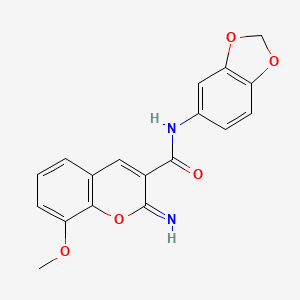
N-(2H-1,3-benzodioxol-5-yl)-2-imino-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-benzodioxol-5-yl)-2-imino-2H-chromene-3-carboxamide, also referred to as N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a heterocyclic compound containing an imino group and a benzodioxole ring, and is closely related to other compounds such as benzodioxoles and benzimidazoles.
科学的研究の応用
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide has a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It has also been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. Additionally, it has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
作用機序
The mechanism of action of N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzymes COX-2, DHFR, and tyrosinase by binding to their active sites and preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to reduce inflammation in animal models, suggesting that it may be useful for treating inflammatory diseases. Additionally, it has been shown to inhibit the production of melanin, suggesting that it may be useful for treating hyperpigmentation. Finally, it has been shown to inhibit the production of DNA and RNA, suggesting that it may be useful for treating certain types of cancer.
実験室実験の利点と制限
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide has several advantages and limitations for laboratory experiments. One advantage is its low cost, which makes it an attractive option for researchers on a budget. Additionally, it is relatively easy to synthesize and is stable in a variety of solvents, making it an ideal candidate for laboratory experiments. However, it is important to note that N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide is highly toxic and should be handled with caution.
将来の方向性
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide has a wide range of potential future applications. For example, it could be used to develop new drugs for the treatment of inflammation, hyperpigmentation, and certain types of cancer. Additionally, it could be used to develop new inhibitors of enzymes such as COX-2, DHFR, and tyrosinase, which could have a variety of applications in the fields of medicine and biotechnology. Finally, it could be used to develop new diagnostic tools for the detection of certain diseases.
合成法
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide can be synthesized through a number of different methods. One method involves the reaction of 1,3-dichloro-2-imino-2H-chromene-3-carboxylic acid with N-benzoyl-benzaldehyde in the presence of a base such as sodium hydroxide. Another method involves the reaction of N-benzoyl-benzaldehyde with 1,3-dichloro-2-imino-2H-chromene-3-carboxylic acid chloride in the presence of a base such as sodium hydroxide. In both cases, the resulting product is N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c18-16-12(7-10-3-1-2-4-13(10)23-16)17(20)19-11-5-6-14-15(8-11)22-9-21-14/h1-8,18H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCUKAYNCYBWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6508176.png)
![2-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508184.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6508189.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508195.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508201.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6508202.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508204.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6508213.png)

![1-(4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508225.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508229.png)


